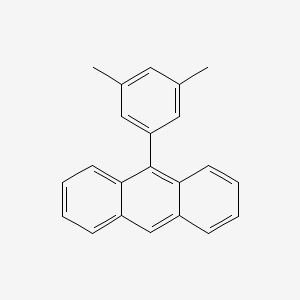

9-(3,5-Dimethylphenyl)anthracene

Beschreibung

9-(3,5-Dimethylphenyl)anthracene is an anthracene derivative substituted at the 9-position with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which influence solubility, crystallinity, and electronic characteristics.

Eigenschaften

Molekularformel |

C22H18 |

|---|---|

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

9-(3,5-dimethylphenyl)anthracene |

InChI |

InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3 |

InChI-Schlüssel |

OCZPLDHBNIEBCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthracene Derivatives

Structural and Functional Differences

The table below summarizes key anthracene derivatives with aryl substituents, highlighting structural variations and their implications:

*Calculated based on molecular formula (C22H16).

†Estimated from structure.

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methyl groups in 9-(3,5-Dimethylphenyl)anthracene are electron-donating, which may enhance charge transport in organic semiconductors compared to electron-withdrawing substituents (e.g., bromine in ’s compound). However, electron-withdrawing groups like hydroxyl (in 9,10-Bis(3,5-dihydroxyphenyl)anthracene) improve hydrogen bonding and polarity, making the compound suitable as a reference standard .

- In naphthalene-carboxamide derivatives (), meta-substituted methyl groups improved photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), suggesting analogous substituent positioning in anthracene derivatives could modulate bioactivity .

Steric and Solubility Effects :

Optoelectronic Performance :

Crystallographic and Solid-State Behavior

- Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () show two molecules per asymmetric unit, indicating substituent-driven packing variations. Similar effects in 9-(3,5-Dimethylphenyl)anthracene could influence thin-film morphology in device applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.